N~1~-(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)ethanediamide
Description
N~1~-(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)ethanediamide is an anthraquinone derivative characterized by a hydroxyl group at the 4-position and an ethanediamide moiety (-NH-C(O)-C(O)-NH-) at the 1-position of the anthraquinone core. The anthraquinone scaffold is known for its planar structure, which facilitates π-π interactions and redox activity, making it relevant in medicinal chemistry (e.g., enzyme inhibition) and material science (e.g., dye synthesis) .
Properties
CAS No. |
92573-31-4 |
|---|---|
Molecular Formula |
C16H10N2O5 |
Molecular Weight |
310.26 g/mol |
IUPAC Name |
N'-(4-hydroxy-9,10-dioxoanthracen-1-yl)oxamide |
InChI |
InChI=1S/C16H10N2O5/c17-15(22)16(23)18-9-5-6-10(19)12-11(9)13(20)7-3-1-2-4-8(7)14(12)21/h1-6,19H,(H2,17,22)(H,18,23) |
InChI Key |
PUZJCVINZSRUQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)O)NC(=O)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)ethanediamide typically involves the reaction of 1-aminoanthraquinone with ethanediamide under controlled conditions. The reaction is carried out in an organic solvent such as acetone, with the addition of a base like triethylamine to facilitate the reaction . The reaction mixture is stirred and heated to promote the formation of the desired product, which is then purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Analogues and Substituent Effects
Key Observations:
- Substituent Position: The 1-position is a common site for functionalization (e.g., amides, amines), influencing electronic properties and steric effects. The 4-hydroxy group in the target compound enhances hydrophilicity compared to acetylated (Compound 6) or alkylated derivatives .
- Ethanediamide vs.
Table 3: Pharmacokinetic and Toxicity Profiles
Key Findings:
- Lipophilicity: The target compound’s ethanediamide group reduces LogP compared to cinnamamide derivatives, suggesting better aqueous solubility .
- Enzyme Inhibition: Anthraquinone amides (e.g., cinnamamide) show glyoxalase-I (Glo-I) inhibition, a target in cancer therapy. The target compound’s dual amide groups may enhance binding but require experimental validation .
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